![molecular formula C13H17ClN2O2 B7646177 5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)
5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ACBC, and it belongs to the class of benzamides. ACBC has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Scientific Research Applications
ACBC has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, ACBC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, ACBC has been studied for its ability to inhibit the growth of cancer cells. ACBC has also been investigated as a potential drug candidate for the treatment of various diseases, including inflammatory bowel disease, diabetes, and obesity.
Mechanism of Action
The mechanism of action of ACBC is not fully understood, but it is believed to involve the modulation of various signaling pathways. ACBC has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and inhibit the nuclear factor-kappa B (NF-κB) pathway. These effects may contribute to the anti-inflammatory and anti-cancer properties of ACBC.
Biochemical and Physiological Effects:
ACBC has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ACBC can inhibit the growth of cancer cells and reduce inflammation. ACBC has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In vivo studies have demonstrated that ACBC can improve glucose metabolism and reduce adiposity in animal models of obesity and diabetes.
Advantages and Limitations for Lab Experiments
ACBC has several advantages for lab experiments, including its ability to modulate multiple signaling pathways and its potential applications in various fields. However, there are also some limitations to using ACBC in lab experiments. For example, the synthesis of ACBC is a complex process that requires specialized equipment and expertise. Additionally, the effects of ACBC may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on ACBC. One area of interest is the development of novel ACBC derivatives with improved potency and selectivity. Another area of interest is the investigation of the effects of ACBC on other signaling pathways and its potential applications in other disease models. Additionally, further studies are needed to fully understand the mechanism of action of ACBC and its potential clinical applications.
Synthesis Methods
The synthesis of ACBC involves the reaction of 2-chloro-5-nitrobenzoic acid with (1R,2R)-2-hydroxycyclohexylamine in the presence of a reducing agent. This reaction leads to the formation of 5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide. The synthesis of ACBC is a complex process that requires careful attention to detail and proper handling of the chemicals involved.
properties
IUPAC Name |
5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-10-6-5-8(15)7-9(10)13(18)16-11-3-1-2-4-12(11)17/h5-7,11-12,17H,1-4,15H2,(H,16,18)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSWMUIYQXWLRM-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=C(C=CC(=C2)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=C(C=CC(=C2)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)


![methyl 5-[[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7646122.png)
![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)



![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)

![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)
![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)